Bienvenue dans la boutique en ligne BenchChem!

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one

Lipophilicity LogP Drug-likeness

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one (CAS 2097933-45-2) is a fluorinated spirocyclic building block that combines a conformationally rigid 6‑azaspiro[2.5]octane core with a 1,1‑difluoro substituent and an m‑tolyl ethanone side chain. This motif is deployed across multiple target classes, most notably M4 muscarinic acetylcholine receptor antagonists and small‑molecule GLP‑1 receptor agonists, where the spirocyclic geometry imparts subtype selectivity and metabolic advantages.

Molecular Formula C16H19F2NO
Molecular Weight 279.331
CAS No. 2097933-45-2
Cat. No. B2646072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one
CAS2097933-45-2
Molecular FormulaC16H19F2NO
Molecular Weight279.331
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CCC3(CC2)CC3(F)F
InChIInChI=1S/C16H19F2NO/c1-12-3-2-4-13(9-12)10-14(20)19-7-5-15(6-8-19)11-16(15,17)18/h2-4,9H,5-8,10-11H2,1H3
InChIKeyKRZCAKTVWOGEKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Structural Overview of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one (CAS 2097933-45-2)


1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one (CAS 2097933-45-2) is a fluorinated spirocyclic building block that combines a conformationally rigid 6‑azaspiro[2.5]octane core with a 1,1‑difluoro substituent and an m‑tolyl ethanone side chain [1]. This motif is deployed across multiple target classes, most notably M4 muscarinic acetylcholine receptor antagonists and small‑molecule GLP‑1 receptor agonists, where the spirocyclic geometry imparts subtype selectivity and metabolic advantages [2].

Why In-Class Substitution of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one Carries Quantifiable Risk


Although numerous 6‑azaspiro[2.5]octane derivatives share a common core, subtle modifications to the ring fusion, fluorination pattern, and aryl appendage produce quantifiable differences in lipophilicity, potency, selectivity, and metabolic stability that preclude simple interchangeability . For example, shifting the difluoro substitution from the 1,1‑ to the 8,8‑position alters the LogP by several tenths of a unit and disrupts the vector of the aryl side chain, while replacing m‑tolyl with other aryl groups has been shown to change M4 IC50 by >10‑fold . The quantitative evidence below documents where this specific compound differentiates from its closest analogs.

Quantitative Differentiation Evidence for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one vs. Closest Analogs


Lipophilicity Tuning: XLogP3 Shift Relative to Non-Fluorinated Core

The target compound (XLogP3 = 3.1) exhibits a +1.8 LogP increase over the unsubstituted 6‑azaspiro[2.5]octane core (XLogP3‑AA = 1.3) [1][2], providing a predictably higher membrane permeability window appropriate for CNS or intracellular targets that demand balanced lipophilicity. At the same time, it remains more polar than the 1,1‑difluoro‑6‑azaspiro[2.5]octane scaffold alone (LogP ≈ 1.4), indicating the m‑tolyl ethanone appendage drives a distinct lipophilicity profile that is tunable independently of the spirocyclic core.

Lipophilicity LogP Drug-likeness

Topological Polar Surface Area (tPSA) Optimization for CNS Multiparameter Score

The target compound has a tPSA of 20.3 Ų, which is markedly lower than many 6‑azaspiro[2.5]octane M4 antagonists that feature polar heteroaryl substituents (tPSA ≈ 33–60 Ų) [1]. A tPSA < 60 Ų is a widely accepted threshold for passive blood–brain barrier penetration; the exceptionally low value of this compound places it in an optimal range for CNS exposure while retaining sufficient H‑bond acceptor capacity (3 acceptors) for target engagement.

CNS drug design tPSA Brain penetration

Metabolic Stability Advantage Through 1,1-Difluoro Substitution: Class-Level Inference

The 1,1‑difluoro substitution on the cyclopropane ring of 6‑azaspiro[2.5]octane is a well‑validated strategy for blocking CYP‑mediated oxidation at the cyclopropyl α‑position [1]. In closely related spirocyclic M4 antagonists, non‑fluorinated or mono‑fluorinated analogs are rapidly metabolized, whereas the gem‑difluoro motif confers resistance to oxidative metabolism. For example, the incorporation of a gem‑difluoro group in analogous spirocyclic scaffolds has been shown to increase metabolic half‑life by > 2‑fold in rodent liver microsome assays relative to the non‑fluorinated parent [2].

Metabolic stability Oxidative metabolism Fluorine effect

Conformational Rigidity Advantage Over Flexible Piperidine Scaffolds

The 6‑azaspiro[2.5]octane core enforces a rigid, chair‑like piperidine conformation with a fixed exit vector for the N‑linked ethanone side chain, in contrast to freely rotating piperidine rings that populate multiple low‑energy conformers [1]. In M4 antagonist SAR (class‑level data), replacement of the piperidine core with 6‑azaspiro[2.5]octane improved M4 selectivity over M2 from < 10‑fold to > 100‑fold in several matched‑pair analyses [2]. The target compound’s combination of spirocyclic rigidity and difluoro substitution is therefore expected to confer enhanced subtype selectivity relative to flexible piperidine‑based analogs.

Spirocyclic scaffold Conformational restriction Selectivity

CYP Inhibition Liability Profile Differentiation vs. Pyridine-Containing Analogs

In the M4 antagonist series, compounds containing pyridine or pyrimidine aryl groups (e.g., compound 10, hM4 IC50 = 51 nM) exhibited potent CYP2D6 inhibition (IC50 = 0.55 µM), whereas replacement with an N‑acetylphenyl moiety (VU6015241) abolished CYP inhibition [1]. The target compound, bearing an m‑tolyl group devoid of heteroaryl nitrogen, is structurally analogous to the VU6015241 chemotype and is predicted to exhibit low CYP inhibition liability. This is in contrast to pyridine‑containing analogs such as (1,1‑difluoro‑6‑azaspiro[2.5]oct‑6‑yl)[2‑fluoro‑6‑(trifluoromethyl)‑3‑pyridinyl]methanone, which are expected to carry a higher CYP inhibition risk.

CYP inhibition Drug–drug interaction Safety

Hydrogen Bond Acceptor Count and Rotatable Bond Economy vs. GLP-1 Agonist Scaffolds

The target compound (MW 279.32; H‑bond acceptors = 3; rotatable bonds = 2) exhibits a lower molecular weight and more constrained rotatable bond count than typical 6‑azaspiro[2.5]octane GLP‑1 agonists (MW > 400; rotatable bonds ≥ 5), which incorporate larger benzyloxypyrimidine or benzo[d]imidazole substituents [1][2]. This more compact profile aligns with Lipinski’s Rule of 5 (zero violations) and Veber’s oral bioavailability criteria (rotatable bonds ≤ 10; tPSA ≤ 140 Ų), making it a more favorable starting point for lead optimization campaigns that require oral dosing.

Drug-likeness Rotatable bonds Oral bioavailability

Evidence-Backed Application Scenarios for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one


CNS Penetrant Lead Optimization: Leveraging Low tPSA and Controlled Lipophilicity

With a tPSA of 20.3 Ų and XLogP3 of 3.1, this compound sits within the optimal CNS multiparameter optimization (MPO) space (tPSA < 60 Ų, LogP 1–4). Medicinal chemistry teams pursuing CNS targets such as M4 muscarinic receptors can use this scaffold as a starting point for SAR exploration with a reduced risk of poor brain exposure [1][2].

Metabolic Stability-Focused Fragment Elaboration

The 1,1‑difluoro substitution is a recognized metabolic soft‑spot blocking strategy. Procurement of this compound for fragment‑based drug discovery (FBDD) or structure‑based design programs targeting enzymes with oxidative metabolism liabilities (e.g., MAGL, CYP families) would capitalize on the gem‑difluoro motif to extend in vivo half‑life [1].

Selectivity Screening Against Flexible Piperidine Hits

When a screening campaign identifies a flexible piperidine‑based hit with poor subtype selectivity, this spirocyclic compound can serve as a rigidified analog for head‑to‑head selectivity profiling. The conformational restriction imposed by the 6‑azaspiro[2.5]octane core has been demonstrated to enhance selectivity by > 10‑fold in GPCR systems [1].

Oral Bioavailability-First Development Programs

With zero Rule‑of‑5 violations, only 2 rotatable bonds, and MW < 300 Da, this compound is an attractive starting scaffold for oral drug discovery programs. Its compact pharmacophore reduces the risk of poor absorption and high first‑pass metabolism relative to larger, more complex spirocyclic GLP‑1 agonist scaffolds [1].

Quote Request

Request a Quote for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.